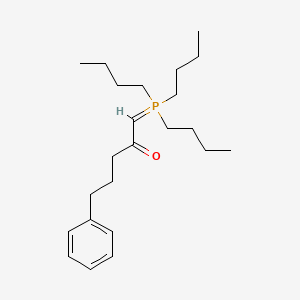
5-Phenyl-1-(tributyl-lambda~5~-phosphanylidene)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-1-(tributyl-lambda~5~-phosphanylidene)pentan-2-one: is an organophosphorus compound characterized by the presence of a phosphanylidene group. This compound is notable for its unique structure, which includes a phenyl group and a tributylphosphanylidene moiety attached to a pentan-2-one backbone. It has a molecular formula of C23H39OP and a molecular weight of 362.529 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(tributyl-lambda~5~-phosphanylidene)pentan-2-one typically involves the reaction of a phenyl-substituted pentan-2-one with a tributylphosphine reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the phosphine. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphanylidene group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phosphanylidene group, leading to the formation of phosphine oxides.
Reduction: : Reduction reactions can target the carbonyl group in the pentan-2-one backbone, converting it to an alcohol.
Substitution: : The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in various catalytic processes.
Biology: : In biological research, the compound can be used as a probe to study enzyme mechanisms involving phosphorus-containing substrates.
Industry: : The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable bonds with various elements .
Mecanismo De Acción
The mechanism of action of 5-Phenyl-1-(tributyl-lambda~5~-phosphanylidene)pentan-2-one involves its interaction with molecular targets through the phosphanylidene group. This group can act as a nucleophile, attacking electrophilic centers in target molecules. The phenyl group can also participate in π-π interactions, enhancing the compound’s binding affinity to certain targets. The pathways involved often include the formation of stable complexes with transition metals or the inhibition of enzymes that interact with phosphorus-containing substrates .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-1-(triphenylphosphanylidene)pentan-2-one: Similar structure but with triphenylphosphanylidene instead of tributylphosphanylidene.
5-Phenyl-1-(tributylphosphanylidene)hexan-2-one: Similar structure but with a hexan-2-one backbone instead of pentan-2-one.
Uniqueness
- The tributylphosphanylidene group in 5-Phenyl-1-(tributyl-lambda~5~-phosphanylidene)pentan-2-one provides unique steric and electronic properties that differentiate it from other phosphanylidene compounds. This uniqueness allows for specific interactions in catalytic and biological applications that are not observed with other similar compounds .
Propiedades
Número CAS |
55531-32-3 |
|---|---|
Fórmula molecular |
C23H39OP |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
5-phenyl-1-(tributyl-λ5-phosphanylidene)pentan-2-one |
InChI |
InChI=1S/C23H39OP/c1-4-7-18-25(19-8-5-2,20-9-6-3)21-23(24)17-13-16-22-14-11-10-12-15-22/h10-12,14-15,21H,4-9,13,16-20H2,1-3H3 |
Clave InChI |
WCBQWBCYPWHOMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=CC(=O)CCCC1=CC=CC=C1)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-tert-Butylbicyclo[2.2.2]octan-2-one](/img/structure/B14632986.png)

![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)
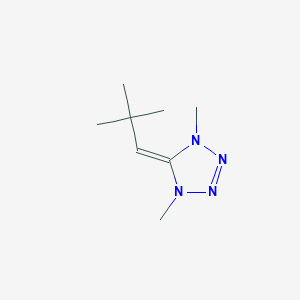

![2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14633006.png)

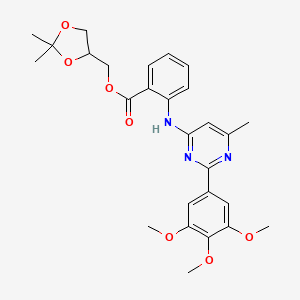
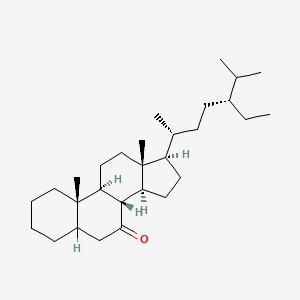
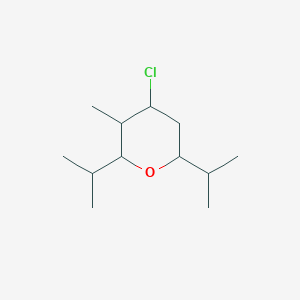
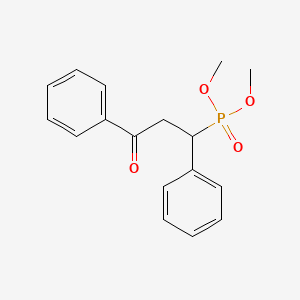
![Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate](/img/structure/B14633055.png)

![8-Benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide](/img/structure/B14633066.png)
